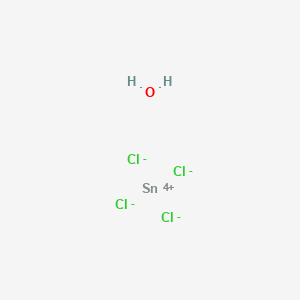
Tin(4+);tetrachloride;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(4+);tetrachloride;hydrate, also known as tin(IV) chloride hydrate or stannic chloride hydrate, is an inorganic compound with the chemical formula SnCl₄·5H₂O. It is a colorless, hygroscopic liquid that fumes on contact with air. This compound is widely used as a precursor to other tin compounds and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tin(4+);tetrachloride;hydrate is typically prepared by reacting chlorine gas with tin metal at elevated temperatures. The reaction is as follows:
Sn+2Cl2→SnCl4
The resulting tin(IV) chloride is then hydrated to form the hydrate .
Industrial Production Methods
In industrial settings, tin(IV) chloride is produced by the direct chlorination of tin at temperatures around 115°C. The anhydrous form is then dissolved in water to obtain the hydrated form. This method ensures high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tin(4+);tetrachloride;hydrate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form hydrochloric acid and tin(IV) oxide.
Lewis Acid Reactions: Acts as a Lewis acid and forms complexes with Lewis bases.
Substitution Reactions: Reacts with organometallic compounds to form organotin compounds
Common Reagents and Conditions
Grignard Reagents: Reacts with Grignard reagents to form tetraalkyltin compounds.
Water: Hydrolyzes in the presence of water to form hydrochloric acid and tin(IV) oxide.
Major Products Formed
Tetraalkyltin Compounds: Formed from reactions with Grignard reagents.
Hydrochloric Acid and Tin(IV) Oxide: Formed from hydrolysis reactions
Wissenschaftliche Forschungsanwendungen
Tin(4+);tetrachloride;hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in Friedel-Crafts reactions and as a precursor for other tin compounds.
Biology: Employed in the synthesis of biologically active organotin compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of indium tin oxide thin films for electronic devices and as a precursor for solid-state gas sensors .
Wirkmechanismus
The mechanism of action of tin(4+);tetrachloride;hydrate primarily involves its role as a Lewis acid. It can accept electron pairs from Lewis bases, forming stable complexes. This property is utilized in various catalytic processes and chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tin(IV) Fluoride (SnF₄)
- Tin(IV) Bromide (SnBr₄)
- Tin(IV) Iodide (SnI₄)
- Tin(II) Chloride (SnCl₂)
Uniqueness
Tin(4+);tetrachloride;hydrate is unique due to its high reactivity and ability to form stable complexes with a wide range of Lewis bases. Its hygroscopic nature and fuming properties also distinguish it from other tin halides .
Eigenschaften
IUPAC Name |
tin(4+);tetrachloride;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.H2O.Sn/h4*1H;1H2;/q;;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHJTSPUUIRIOP-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H2OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10026-06-9 |
Source


|
| Record name | Tin tetrachloride pentahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














